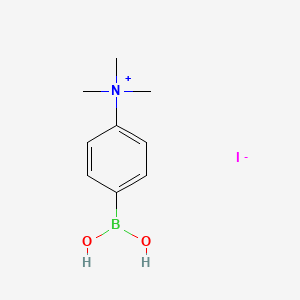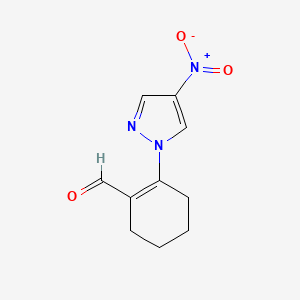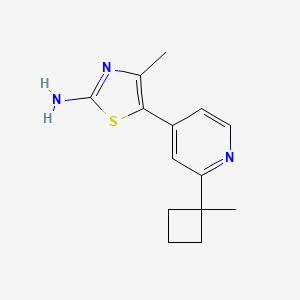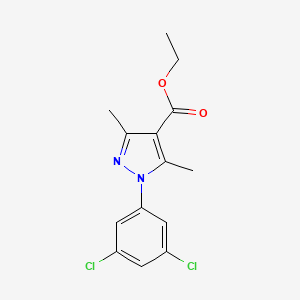
Yoduro de 4-borono-N,N,N-trimetilbencenamonio
Descripción general
Descripción
4-Borono-N,N,N-trimethylbenzenaminium iodide (4-BTMI) is an organic compound that has been used for a variety of scientific research applications. It is a cationic compound with a molecular weight of 486.53 g/mol and a melting point of 65-67 °C. 4-BTMI is a colorless crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Análisis de Hormonas Vegetales
Yoduro de 4-borono-N,N,N-trimetilbencenamonio: se ha utilizado como reactivo de derivatización en métodos de espectrometría de masas para el análisis de hormonas vegetales. Este compuesto mejora significativamente las eficiencias de ionización de los brasinosteroides (BR), que son cruciales para la regulación del crecimiento de las plantas . El uso de este reactivo permite un análisis ultrasensible, mejorando las cantidades mínimas detectables de BR diana en varios órdenes de magnitud .
Investigación de Brasinosteroides
En el estudio de los brasinosteroides, This compound ayuda en la determinación simultánea de varios BR en tejidos vegetales. Esto es particularmente importante para comprender las vías biosintéticas y las funciones fisiológicas de los BR en las plantas . El papel del compuesto en el etiquetado químico asistido por cromatografía líquida-espectrometría de masas (LC-MS) es fundamental para los métodos cualitativos y cuantitativos en la investigación de BR .
Análisis Bioquímico
Biochemical Properties
4-borono-N,N,N-trimethylbenzenaminium iodide plays a significant role in biochemical reactions by chelating with endogenous boron. This interaction increases the sensitivity and recovery time in liquid chromatography systems . The presence of ammonium groups on this compound makes it useful in quantitative analyses because these groups can be easily detected by colorimetric methods . It interacts with various enzymes and proteins involved in boron metabolism, enhancing the detection and quantification of boron levels in plants, soil, and urine .
Cellular Effects
4-borono-N,N,N-trimethylbenzenaminium iodide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the function of brassinosteroids, which are plant hormones that regulate growth and development . The compound’s ability to chelate boron allows it to modulate boron-dependent cellular processes, leading to changes in cell signaling and gene expression .
Molecular Mechanism
At the molecular level, 4-borono-N,N,N-trimethylbenzenaminium iodide exerts its effects through binding interactions with biomolecules. It chelates with boron, forming stable complexes that can be detected and quantified using liquid chromatography . This chelation process enhances the sensitivity of boron detection and allows for the precise measurement of boron levels in biological samples . Additionally, the compound may inhibit or activate specific enzymes involved in boron metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-borono-N,N,N-trimethylbenzenaminium iodide change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In in vitro and in vivo studies, the compound has been shown to maintain its chelation properties over extended periods, allowing for consistent and reliable quantification of boron levels .
Dosage Effects in Animal Models
The effects of 4-borono-N,N,N-trimethylbenzenaminium iodide vary with different dosages in animal models. At low doses, the compound effectively chelates boron and enhances its detection without causing adverse effects . At high doses, the compound may exhibit toxic or adverse effects, including disruptions in boron metabolism and cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s use in animal studies .
Metabolic Pathways
4-borono-N,N,N-trimethylbenzenaminium iodide is involved in metabolic pathways related to boron metabolism. It interacts with enzymes and cofactors that regulate boron levels in biological systems . The compound’s chelation properties allow it to modulate metabolic flux and influence metabolite levels, leading to changes in boron-dependent biochemical processes .
Transport and Distribution
Within cells and tissues, 4-borono-N,N,N-trimethylbenzenaminium iodide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in boron quantification . The compound’s distribution is influenced by its chemical properties, including its ability to form stable complexes with boron .
Subcellular Localization
The subcellular localization of 4-borono-N,N,N-trimethylbenzenaminium iodide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, allowing it to interact with boron-dependent biomolecules in targeted cellular regions . The compound’s ability to chelate boron enhances its effectiveness in boron quantification and detection .
Propiedades
IUPAC Name |
(4-boronophenyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BNO2.HI/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7,12-13H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXESOYOTRUMQSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](C)(C)C)(O)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704122-17-7 | |
| Record name | 4-Borono-N,N,N-trimethylbenzenaminium iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704122-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)


![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)
![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)


![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)

